N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group
Preparation Methods
The synthesis of N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with pyrimidine-4-carboxylic acid to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide.
Scientific Research Applications
N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine can be compared with other aryl-phenylketones and pyrimidine derivatives. Similar compounds include:
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound shares a similar structure but has a pyridine ring instead of a piperidine ring.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-3-1-12(2-4-13)16(22)21-9-6-14(7-10-21)20-15-5-8-18-11-19-15/h1-5,8,11,14H,6-7,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFBLYXWPHSHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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